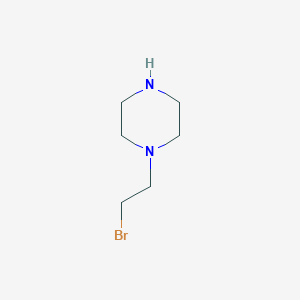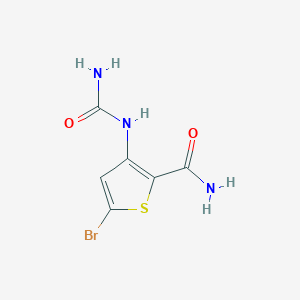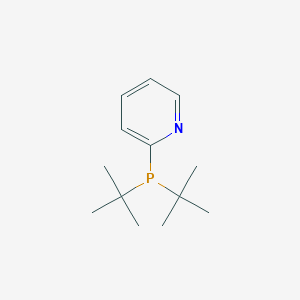
2-(Di-tert-butylphosphanyl)pyridine
説明
2-(Di-tert-butylphosphanyl)pyridine is a reactive dialkylbiaryl phosphine ligand . It is known to catalyze carbon-nitrogen bond-forming reactions . It is also used in the coordination chemistry of gold catalysts .
Synthesis Analysis
The synthesis of this compound involves double deprotonation of 2,6-bis-(di-tert-butylphosphinomethyl)-pyridine with KCH2C6H5 . The synthesis is reminiscent of the Chichibabin reaction .Molecular Structure Analysis
The molecular formula of this compound is C13H22NP . The InChI code is 1S/C13H22NP/c1-12(2,3)15(13(4,5)6)11-9-7-8-10-14-11/h7-10H,1-6H3 . The molecular weight is 223.3 .Chemical Reactions Analysis
This compound is known to catalyze carbon-nitrogen bond-forming reactions . It is also involved in the coordination chemistry of gold catalysts .Physical and Chemical Properties Analysis
The molecular weight of this compound is 223.3 . The InChI code is 1S/C13H22NP/c1-12(2,3)15(13(4,5)6)11-9-7-8-10-14-11/h7-10H,1-6H3 .科学的研究の応用
Coordination Chemistry and Complex Formation
2-(Di-tert-butylphosphanyl)pyridine plays a significant role in coordination chemistry. It acts as a ligand in various metal complexes, exhibiting unique coordination behaviors. For instance, it coordinates with iridium in the formation of complexes, contributing to the study of variable-temperature spectroscopy and X-ray analysis. This coordination leads to the elongation of bonds involving the iridium atom and affects the stereochemistry of the complexes, as observed in the synthesis and analysis of PCP Pincer Iridium Chemistry – Coordination of Pyridines to [(tBuPCP)IrH(Cl)] (Titova et al., 2016).
Crystallographic Studies
Crystal structure analysis is another important application of this compound. It aids in understanding the structural properties of various metal complexes. For example, the tetrahydrofuran disolvate of a manganese complex with this compound revealed details about hydrogen bonding and the spatial arrangement of molecules, contributing to the field of crystallography and complex formation (Rotter et al., 2017).
Synthesis and Reactivity Studies
The synthesis and reactivity of this compound are explored extensively in scientific research. This includes studies on how it reacts with other compounds and its role in the formation of new substances. For example, it reacts with ammonia and 3,5-Di-tert-butylcatechol under aerobic conditions, leading to the formation of new compounds and providing insights into copper(II) radical ferromagnetic exchange (Speier et al., 1996).
Ligand Chemistry
This compound is also significant in ligand chemistry, particularly in synthesizing and analyzing versatile terpyridine analogs. Its derivatives have been used as ligands for over 15 years, showing both advantages and disadvantages compared to more commonly studied terpyridines. This includes applications in luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
作用機序
Target of Action
Similar compounds like 2,6-di-tert-butylpyridine have been used as proton trapping agents . This suggests that 2-(Di-tert-butylphosphanyl)pyridine might interact with protons or other positively charged entities within a biochemical system.
Mode of Action
It is known that pyridine derivatives can act as bases, accepting protons from the environment . The bulky tert-butyl groups on the pyridine ring might enhance the compound’s basicity by providing steric hindrance, making it easier for the compound to donate its lone pair of electrons .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical entities could influence the action, efficacy, and stability of this compound . For instance, a highly acidic environment might enhance its proton-accepting properties.
Safety and Hazards
特性
IUPAC Name |
ditert-butyl(pyridin-2-yl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NP/c1-12(2,3)15(13(4,5)6)11-9-7-8-10-14-11/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIZZEPNUYUZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=N1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


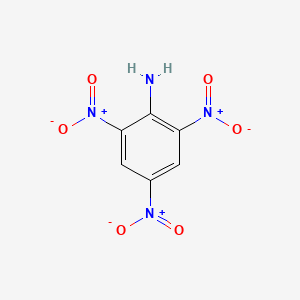

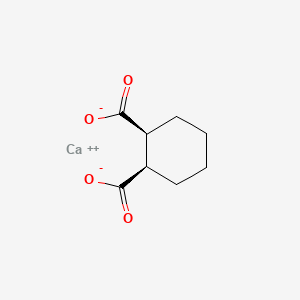
![(1R,3S,5S,8aS)-1,3-Bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B3268642.png)

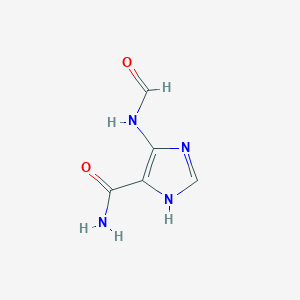

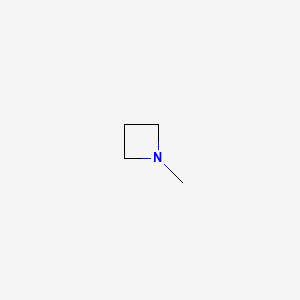


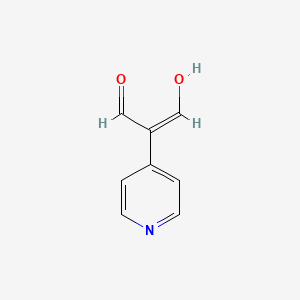
![1-[1-(4-Bromophenyl)ethyl]piperidine](/img/structure/B3268689.png)
